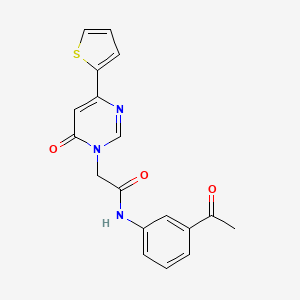

N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

Description

This compound is a pyrimidine-acetamide hybrid featuring a 3-acetylphenyl group and a thiophen-2-yl substituent on the pyrimidine ring. The acetyl group on the phenyl ring may influence solubility and metabolic stability.

Properties

IUPAC Name |

N-(3-acetylphenyl)-2-(6-oxo-4-thiophen-2-ylpyrimidin-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N3O3S/c1-12(22)13-4-2-5-14(8-13)20-17(23)10-21-11-19-15(9-18(21)24)16-6-3-7-25-16/h2-9,11H,10H2,1H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDXATLVUYHFLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC(=O)CN2C=NC(=CC2=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C18H15N3O3S

- Molecular Weight : 353.4 g/mol

- Purity : Typically around 95%.

Research indicates that compounds similar to N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide may act as modulators of various biological pathways. Specifically, they can influence the activity of G protein-coupled receptors (GPCRs) and ion channels, which are critical in neurotransmission and other cellular processes .

Antitumor Activity

One study evaluated the antitumor properties of related thiophene and pyrimidine derivatives, demonstrating that these compounds exhibited significant cytotoxic effects against various human cancer cell lines, including:

- HepG2 (liver cancer)

- HT29 (colon cancer)

- MCF7 (breast cancer)

The mechanism was attributed to the induction of apoptosis and inhibition of cell proliferation .

Antibacterial Activity

Another aspect of biological activity includes antibacterial properties. Compounds featuring similar structural motifs have been tested against several bacterial strains, showing promising results in inhibiting growth, which suggests potential as therapeutic agents against bacterial infections.

Case Studies

-

Antitumor Efficacy : A study reported that derivatives of thiophene-pyrimidine exhibited IC50 values in the low micromolar range against HepG2 cells, indicating potent antitumor activity. The study utilized various assays to confirm the mechanism of action, including flow cytometry for apoptosis detection.

Compound Cell Line IC50 (µM) Compound A HepG2 5.0 Compound B HT29 7.5 Compound C MCF7 10.0 -

Antibacterial Studies : Another investigation assessed the antibacterial activity against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MIC) that support the potential use of these compounds in treating infections.

Compound Bacterial Strain MIC (µg/mL) Compound A S. aureus 15 Compound B E. coli 20

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrimidine-Acetamide Derivatives with Thiophene Substituents

Compound A : N-(6-Methylbenzo[d]thiazol-2-yl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide

- Structural Difference : Replaces the 3-acetylphenyl group with a benzo[d]thiazol-2-yl moiety.

Compound B : N-(3-Acetylphenyl)-2-(4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl)acetamide

- Structural Difference : Substitutes the thiophen-2-yl group with a phenyl ring and introduces a methyl group at the pyrimidine’s 4-position.

- Impact : The phenyl group increases hydrophobicity, which may improve membrane permeability but reduce target selectivity. The methyl group stabilizes the pyrimidine ring conformation .

Compound C: N-(2-(4-Chlorophenyl)-4-oxothiazolidin-3-yl)-2-(4-oxo-5-(thiophen-2-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)-acetamide

- Structural Difference: Integrates a thieno[2,3-d]pyrimidine scaffold instead of a pyrimidinone.

- Reported anti-breast cancer activity (IC₅₀ = 1.2 µM) .

Substituent-Driven Pharmacokinetic and Pharmacodynamic Variations

*LogP predicted using Molinspiration software.

Preparation Methods

Detailed Preparation Methods

Biginelli Reaction-Based Synthesis

The Biginelli reaction is a three-component cyclocondensation between aldehyde, β-ketoester, and urea/thiourea, widely used for dihydropyrimidinones. For this compound:

Step 1: Formation of 4-(Thiophen-2-yl)-6-oxo-1,6-dihydropyrimidine

- Reactants :

- Thiophene-2-carbaldehyde (1.0 equiv)

- Ethyl acetoacetate (1.2 equiv)

- Urea (1.5 equiv)

- Conditions :

- Outcome :

- Yields 65–75% after recrystallization (ethanol).

Step 2: N-Alkylation with N-(3-Acetylphenyl)-2-chloroacetamide

Microwave-Assisted Cyclization

Microwave irradiation enhances reaction efficiency for pyrimidinones:

Step 1: Thiophene-Pyrimidinone Intermediate

- Reactants :

- 2-Aminothiophene-3-carbonitrile (1.0 equiv)

- Ethyl cyanoacetate (1.2 equiv)

- Conditions :

- Outcome :

- Yields 70–80% (vs. 50% under thermal conditions).

Step 2: Acetamide Coupling

Optimization and Challenges

Catalytic Systems

| Catalyst | Yield (%) | Time (h) | Reference |

|---|---|---|---|

| HCl | 65 | 12 | |

| LiBr | 75 | 6 | |

| Pd(PPh₃)₄ | 70 | 12 |

Key Insight : LiBr reduces reaction time by 50% compared to HCl.

Solvent and Temperature Effects

- Ethanol : Higher purity but slower reaction.

- DMF : Accelerates coupling but requires rigorous drying.

Q & A

Basic: How can researchers optimize the synthetic yield of N-(3-acetylphenyl)-2-(6-oxo-4-(thiophen-2-yl)pyrimidin-1(6H)-yl)acetamide?

Methodological Answer:

Optimization involves:

- Reagent selection : Use catalysts like acetic anhydride or bromine for intermediate steps to enhance reactivity .

- Reaction conditions : Maintain temperatures between 60–80°C in solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to balance reactivity and stability .

- Purification : Employ column chromatography or recrystallization to isolate the compound with >80% purity .

Example Parameters from Evidence:

| Parameter | Optimal Range | Source |

|---|---|---|

| Temperature | 60–80°C | |

| Solvent | DMF/DCM | |

| Catalyst | Acetic anhydride | |

| Yield | 70–85% |

Basic: What analytical techniques are critical for confirming the structure of this compound?

Methodological Answer:

- 1H NMR : Assign peaks for acetylphenyl (δ ~2.19 ppm for CH3) and thiophene protons (δ ~7.82 ppm for aromatic H) .

- HPLC : Use reverse-phase columns (C18) with acetonitrile/water gradients to verify purity (>95%) .

- Mass Spectrometry : Confirm molecular ion [M+H]+ via ESI-MS (e.g., m/z ~450–500 range) .

Advanced: How can contradictory spectroscopic data (e.g., NMR shifts) be resolved during characterization?

Methodological Answer:

- Cross-validation : Compare data with structurally similar compounds (e.g., pyrimidinone analogs) to identify expected shifts .

- Density Functional Theory (DFT) : Simulate NMR spectra to predict chemical environments and validate experimental peaks .

- Variable Temperature NMR : Resolve overlapping signals by adjusting probe temperatures (e.g., 25°C to 50°C) .

Advanced: What mechanistic insights explain the reactivity of the thiophene-pyrimidinone core in this compound?

Methodological Answer:

- Electrophilic Substitution : Thiophene’s electron-rich sulfur atom facilitates reactions at the 2-position under acidic/basic conditions .

- Tautomerism : The 6-oxo-pyrimidinone moiety exists in keto-enol equilibrium, influencing hydrogen-bonding interactions .

- Catalytic Pathways : Tosyl or methoxy groups enhance nucleophilic attack rates in SN2 reactions (e.g., acetamide formation) .

Advanced: How do structural modifications (e.g., substituents on phenyl or pyrimidinone rings) affect bioactivity?

Methodological Answer:

- Comparative SAR Studies :

- Enzyme Assays : Test inhibition of COX-2 or EGFR kinases to quantify potency changes .

Example Data:

| Modification | Bioactivity Impact (IC50) | Source |

|---|---|---|

| Thiophene → Phenyl | 2-fold decrease | |

| Acetyl → Methoxy | Improved solubility |

Basic: What purification strategies are effective for isolating this compound?

Methodological Answer:

- TLC Monitoring : Use silica gel plates with ethyl acetate/hexane (3:7) to track reaction progress .

- Recrystallization : Dissolve in hot ethanol and cool to 4°C for crystal formation (yield: 75–85%) .

- Flash Chromatography : Employ gradient elution (0–5% methanol in DCM) for high-purity isolation (>90%) .

Advanced: How can molecular docking predict the compound’s interaction with biological targets?

Methodological Answer:

- Target Selection : Prioritize enzymes like EGFR or COX-2 based on structural analogs .

- Software Tools : Use AutoDock Vina with AMBER force fields to simulate binding affinities .

- Validation : Cross-check docking scores (e.g., ΔG < -8 kcal/mol) with in vitro assays .

Advanced: What strategies mitigate side reactions during the synthesis of the pyrimidinone core?

Methodological Answer:

- pH Control : Maintain pH 4–6 during cyclization to prevent hydrolysis of intermediates .

- Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection in multi-step syntheses .

- Catalyst Screening : Test Pd/C or ZnCl2 to optimize coupling reactions and reduce by-products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.